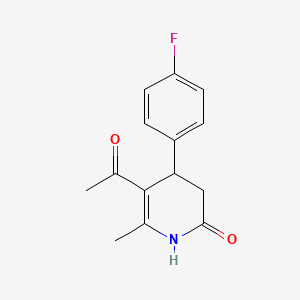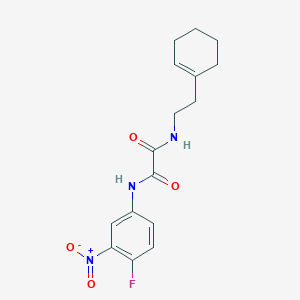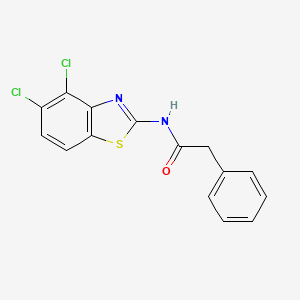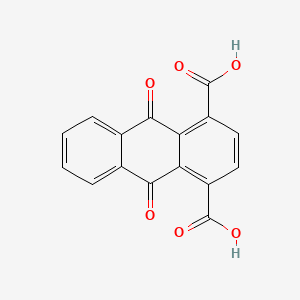![molecular formula C16H19FN2O2 B2442594 N'-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N-(3-FLUOROPHENYL)ETHANEDIAMIDE CAS No. 341006-73-3](/img/structure/B2442594.png)
N'-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N-(3-FLUOROPHENYL)ETHANEDIAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[2-(cyclohexen-1-yl)ethyl]-N’-(3-fluorophenyl)oxamide” is a chemical compound that contains a cyclohexene ring, which is a six-membered ring with one double bond, and a fluorophenyl group, which is a phenyl group (a six-membered aromatic ring) with a fluorine atom attached . The “oxamide” part of the name suggests it contains a functional group derived from oxamic acid, which is a carboxylic acid where the hydroxyl group has been replaced by an amine group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a cyclohexene ring, a fluorophenyl group, and an oxamide group . The exact structure would depend on the positions of these groups in the molecule.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties would depend on the exact structure of the compound .Applications De Recherche Scientifique
Serotonin 5-HT1A Receptor Antagonist : A study by García et al. (2014) synthesized and evaluated N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides. These compounds, including a cyclohexanecarboxamide derivative, demonstrated properties as reversible, selective, and high-affinity antagonists of the 5-HT1A receptor. This research has implications for understanding and treating neuropsychiatric disorders through the quantification of 5-HT1A receptors in the brain (García et al., 2014).
PET Tracers for Serotonin Receptors : Lang et al. (1999) developed fluorinated derivatives of WAY 100635 for use as PET tracers, facilitating the study of serotonin receptors. These derivatives were evaluated in rats, demonstrating their potential for assessing changes in serotonin levels and providing a means to measure the distribution of 5-HT1A receptors (Lang et al., 1999).
Antimicrobial Agents : Bawazir and Abdel-Rahman (2018) synthesized new fluorine-substituted amino compounds with 6-aryl-5-oxo-1,2,4-triazin-3-yl moieties. These compounds showed high antimicrobial activity, particularly those containing both nitro and fluorine elements. This research contributes to the development of new antimicrobial agents (Bawazir & Abdel-Rahman, 2018).
Anticancer Agents : Alam et al. (2016) designed and synthesized pyrazole derivatives as potential anticancer agents. These compounds showed significant cytotoxicity against cancer cell lines and inhibited topoisomerase IIα, a key enzyme in DNA replication. This study provides insights into new therapeutic options for cancer treatment (Alam et al., 2016).
Radioligand Binding to Serotonin Receptors : Choi et al. (2015) evaluated the use of 18F-Mefway for quantifying 5-HT1A receptors in human subjects. This study compared 18F-Mefway with 18F-FCWAY, providing insights into the effectiveness of these compounds in imaging serotonin receptors in the brain (Choi et al., 2015).
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-(3-fluorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O2/c17-13-7-4-8-14(11-13)19-16(21)15(20)18-10-9-12-5-2-1-3-6-12/h4-5,7-8,11H,1-3,6,9-10H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGODANYOAYSON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 2-{1-[(2,4-dichlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B2442511.png)
![2-[(2-phenyl-1H-indol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2442513.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(methylthio)benzamide](/img/structure/B2442515.png)
![2-(2-{[(4-bromophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-cyclopropylacetamide](/img/structure/B2442521.png)


![4-acetyl-N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2442526.png)
![1-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]-3-phenylurea](/img/structure/B2442527.png)
![2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2442528.png)


![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-bromobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2442531.png)
![2-Chloro-N-(1-hydroxybutan-2-yl)-N-[(4-methoxy-3-methylphenyl)methyl]acetamide](/img/structure/B2442532.png)

